molecular formula C22H18N2O5S B15097269 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15097269
M. Wt: 422.5 g/mol
InChI Key: PYQWDQPEVCAOFG-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative featuring a 5-methylfuran-2-carbonyl moiety, a 3-allyloxy-substituted phenyl group, and a thiazol-2-yl heterocycle. Pyrrol-2-one scaffolds are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, with substituents critically influencing their physicochemical and pharmacological profiles . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on synthesis, substituent effects, and structure-activity relationships (SAR).

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-prop-2-enoxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H18N2O5S/c1-3-10-28-15-6-4-5-14(12-15)18-17(19(25)16-8-7-13(2)29-16)20(26)21(27)24(18)22-23-9-11-30-22/h3-9,11-12,18,26H,1,10H2,2H3

InChI Key

PYQWDQPEVCAOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC=C)C4=NC=CS4)O

Origin of Product

United States

Biological Activity

3-Hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its structural diversity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrrolone core with various functional groups that suggest potential for diverse biological activities. Its molecular formula is C22H18N2O5SC_{22}H_{18}N_{2}O_{5}S with a molecular weight of 422.5 g/mol. The presence of hydroxyl, furan carbonyl, and thiazole moieties enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC22H18N2O5S
Molecular Weight422.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present allow for:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It could modulate receptor activities influencing cellular responses.

Anticancer Activity

Preliminary studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown effectiveness against various human tumor cell lines in vitro. Specific mechanisms may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

Antimicrobial Activity

There is emerging evidence suggesting that the compound may possess antimicrobial properties. Its thiazole group is known for contributing to the antibacterial activity observed in various compounds. Further studies are required to quantify this effect against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • In Vitro Studies : Research has demonstrated that derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction through caspase activation.
    • Example Study : A study published in Molecules evaluated the anticancer activities of synthesized derivatives against four human tumor cell lines, reporting promising results for specific analogs .
  • Antimicrobial Testing : A study investigated the antimicrobial efficacy of similar furan-based compounds against common bacterial strains. Results indicated moderate inhibition zones compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a common 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core with several analogs but differs in its substitution pattern (Table 1). Key comparisons include:

Compound Name Substituents at Position 4 Substituents at Position 5 Heterocycle at Position 1 Notable Features
Target Compound 5-Methylfuran-2-carbonyl 3-(Prop-2-en-1-yloxy)phenyl 1,3-Thiazol-2-yl Allyloxy group introduces potential reactivity (e.g., oxidation susceptibility)
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (25) 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl Electron-withdrawing CF₃ group enhances stability and lipophilicity
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (29) 4-Methylbenzoyl 3-Chlorophenyl 2-Hydroxypropyl Chloro substituent improves crystallinity (mp 235–237°C)
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one Thiophen-2-carbonyl 4-Methylphenyl 1,3,4-Thiadiazol-2-yl Thiadiazole moiety may enhance π-π stacking in biological targets
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one Furan-2-carbonyl 4-Hydroxy-3-methoxyphenyl 3-Methoxypropyl Methoxypropyl group increases solubility

Table 1. Structural comparison of the target compound with analogs.

Physicochemical Properties

  • Melting Points : Chloro-substituted analogs (e.g., Compound 29, mp 235–237°C) exhibit higher melting points than furan- or thiophene-containing derivatives, reflecting enhanced crystallinity . The target compound’s allyloxy group may lower its mp due to reduced symmetry.
  • Solubility : Methoxypropyl (Compound ) or hydroxypropyl (Compound 25) substituents improve aqueous solubility, whereas the target compound’s thiazole and allyloxy groups may favor organic solvents.

Electronic and Steric Effects

  • Hardness (η) : According to Parr and Pearson’s theory, electron-withdrawing groups (e.g., Cl, CF₃) increase molecular hardness (η), reducing reactivity . The target compound’s furan and allyloxy substituents likely lower η, enhancing susceptibility to nucleophilic attack.

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